顺式-叔丁基4-氨基-3-甲基哌啶-1-羧酸盐盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

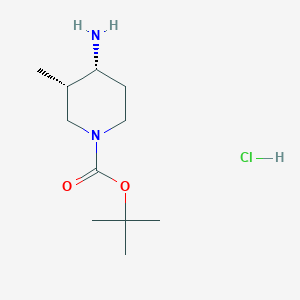

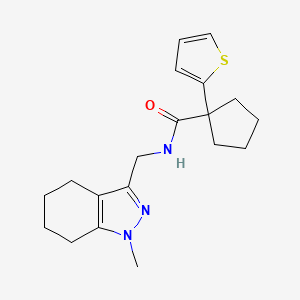

The compound of interest, cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride, is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of bioactive molecules and pharmaceutical agents. The cis configuration indicates that substituents on the piperidine ring are on the same side, which can be crucial for the biological activity of the compound .

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor, is prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49% . This suggests that similar synthetic strategies could be employed for the synthesis of cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride. The mild conditions and high yields obtained during the synthesis suggest potential industrial applications for this route .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The stereoisomers of related compounds have been synthesized, and their conformational analysis has been performed using techniques such as nuclear magnetic resonance (NMR) . For example, the solution conformation of trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-t.butylpiperidine has been determined, which could provide insights into the conformational preferences of the cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been reacted with L-selectride to give cis isomers in quantitative yield . This indicates that the cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride could also be amenable to similar reactions, potentially allowing for the synthesis of various analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. While specific data on cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride is not provided, the properties of similar compounds have been studied. For example, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of a protein tyrosine kinase inhibitor, has been reported with a high total yield, indicating good stability and potential for industrial scale-up .

科学研究应用

合成和化学性质

取代哌啶衍生物的合成: 该化合物被用作立体选择性合成的中间体,用于合成取代叔丁基3-烯丙基-4-羟基哌啶-1-羧酸盐,展示了其在以定量收率产生顺式异构体方面的效用 (Boev等人,2015).

蛋白酪氨酸激酶Jak3抑制剂的合成: 它作为CP-690550(一种新型蛋白酪氨酸激酶Jak3抑制剂)合成中的重要中间体。一种高效的合成方法,具有较高的总收率和适用于工业规模放大的简单操作等优点,已被报道 (陈新智,2011).

4-羟基哌啶酸和4-羟基赖氨酸衍生物的合成: 该化合物参与叔丁基2-取代4,6-二氧代-1-哌啶羧酸盐的制备,这对合成对映纯衍生物至关重要,表明其在产生结构复杂且生物学上重要的分子中的作用 (Marin等人,2004).

与氧杂环稠合的哌啶衍生物的合成: 它被用于导致叔丁基3-{[叔丁基(二甲基)甲硅烷基]烷基}-4-氧代哌啶-1-羧酸盐形成的反应中,这对合成与氧杂环[3,2-c]-稠合的N-Boc哌啶衍生物至关重要 (Moskalenko & Boev,2014).

蛋白激酶抑制剂中间体的合成: 该化合物用于CP-690550(一种有效的蛋白激酶抑制剂)中间体的不对称合成。此应用突出了其在制药工业中开发治疗剂方面的意义 (郝等人,2011).

乙烯基氟基团作为乙酰基阳离子的当量物: 该化合物因其在哌啶酸衍生物合成中的潜力而被探索,表明其在创建复杂分子结构方面的多功能性 (Purkayastha等人,2010).

反式-4-三唑基取代的3-羟基哌啶的合成: 该化合物用作制备取代哌啶的支架,这对于多样化化学结构和潜在的生物活性至关重要 (Harmsen等人,2011).

立体选择性哌啶衍生物的合成: 它有助于开发立体选择性合成路线,用于产生具有潜在生物学应用的不同哌啶衍生物 (Bakonyi等人,2013).

与吡啶的配位化学: 该化合物的衍生物因其与吡啶的配位化学而被研究,突出了其在开发复杂无机-有机杂化材料中的潜力 (Titova等人,2016).

构象分析: 该化合物的异构体因其溶液构象而受到研究,有助于了解其结构动力学和复杂生物系统中的潜在相互作用 (Duquet等人,2010).

用于规模化合成的连续光流化学: 它已被用于连续光流合成,用于生物活性化合物的规模化生产,展示了其工业适用性 (Yamashita等人,2019).

安全和危害

The safety information available indicates that this compound is associated with several hazard statements including H302, H315, H318, H319, H335 . The precautionary statements include P233, P261, P264, P270, P271, P280, P302, P304, P305, P310, P313, P330, P332, P338, P340, P351, P352, P362, P403, P405 . Please refer to the MSDS for more detailed safety information .

属性

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRKUDHNJGUHRE-OULXEKPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride | |

CAS RN |

1609403-03-3 |

Source

|

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

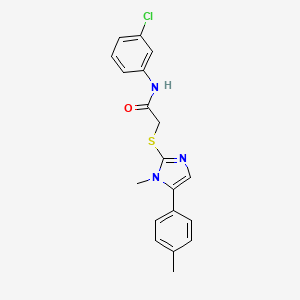

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide](/img/structure/B2508648.png)

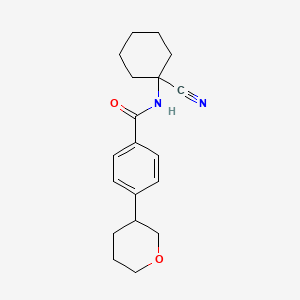

![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)

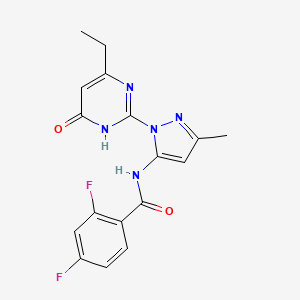

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)

![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)

![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)